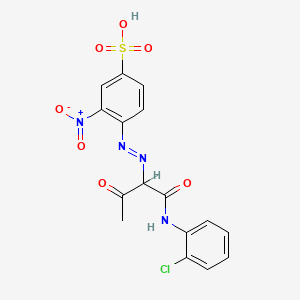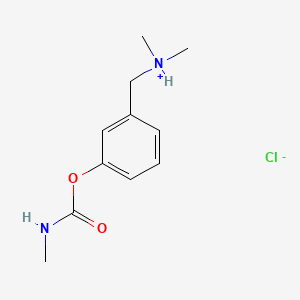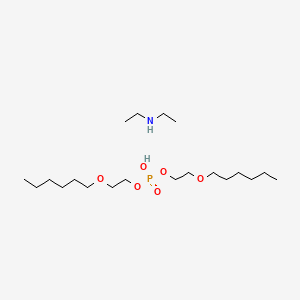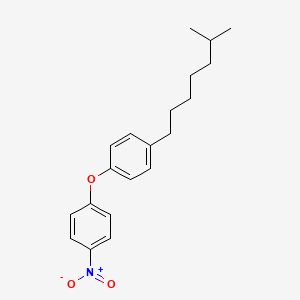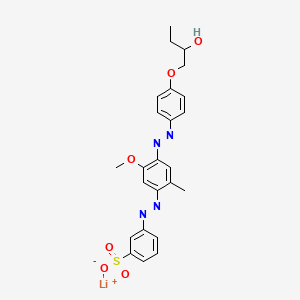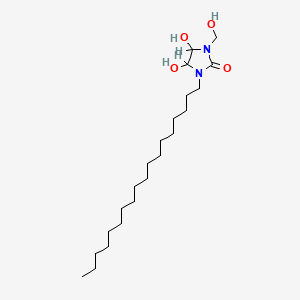
2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- is a complex organic compound belonging to the class of imidazolidinones This compound features a 2-imidazolidinone core with hydroxyl groups and a hydroxymethyl group attached to the nitrogen atom, as well as an octadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- typically involves multiple steps, starting with the formation of the imidazolidinone ring. One common approach is the reaction of an appropriate diamine with a diester or diacid chloride to form the imidazolidinone core. Subsequent functionalization introduces the hydroxyl and hydroxymethyl groups, followed by the attachment of the octadecyl chain through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce additional hydroxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of dihydroxy derivatives.
Reduction: Conversion to hydroxylamine derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
Comparación Con Compuestos Similares
4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one
N,N'-Dimethylol-4,5-dihydroxyethyleneurea (DMDHEU)
Uniqueness: 2-Imidazolidinone, 4,5-dihydroxy-1-(hydroxymethyl)-3-octadecyl- is unique due to its long octadecyl chain, which imparts different physical and chemical properties compared to similar compounds without such a chain
Propiedades
Número CAS |
49686-00-2 |
|---|---|
Fórmula molecular |
C22H44N2O4 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
4,5-dihydroxy-1-(hydroxymethyl)-3-octadecylimidazolidin-2-one |
InChI |
InChI=1S/C22H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(26)21(27)24(19-25)22(23)28/h20-21,25-27H,2-19H2,1H3 |
Clave InChI |
ZYXBWVMDAHODGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C(C(N(C1=O)CO)O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


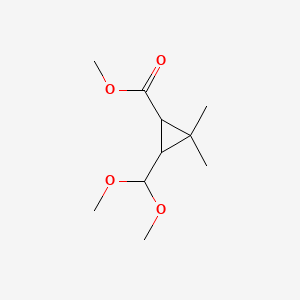
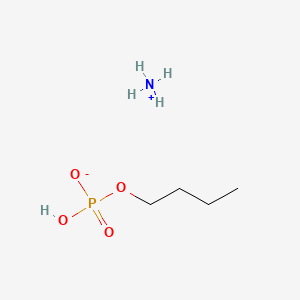
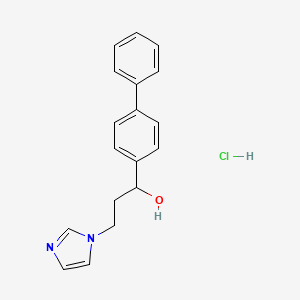
![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)
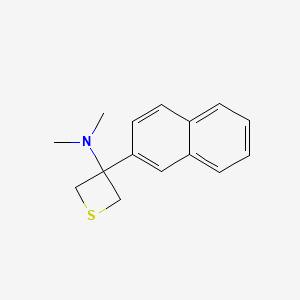
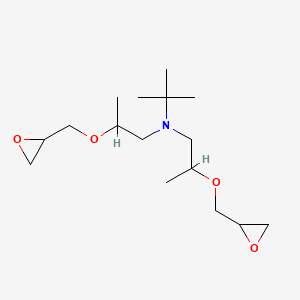
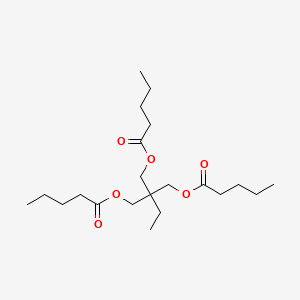
![4-[Diethyl(methyl)azaniumyl]-2,2-diphenylbutanimidate--hydrogen iodide (1/1)](/img/structure/B15346417.png)
